molecular formula C6H9NO3S B7780051 2-(3-oxothiomorpholin-2-yl)acetic Acid

2-(3-oxothiomorpholin-2-yl)acetic Acid

Cat. No.: B7780051
M. Wt: 175.21 g/mol
InChI Key: HUDLYDZKGOSGMH-UHFFFAOYSA-N
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Description

Contextualization within Thiomorpholine (B91149) Chemistry

Thiomorpholine is a six-membered saturated heterocyclic compound containing both a sulfur and a nitrogen atom. jchemrev.comwikipedia.org It is the thio-analog of morpholine (B109124), where the oxygen atom is replaced by sulfur. jchemrev.comjchemrev.com In the field of medicinal chemistry, the thiomorpholine ring is considered a "privileged scaffold" because its derivatives have been shown to exhibit a wide array of biological activities. jchemrev.comjchemrev.comresearchgate.net This has made it a focal point for synthetic chemists and drug discovery researchers. jchemrev.comresearchgate.net

The thiomorpholine moiety is a key structural component in various pharmacologically active agents. nih.govacs.org Research has demonstrated that thoughtfully substituted thiomorpholine derivatives can act as potent agents against a variety of diseases. jchemrev.comresearchgate.net The versatility of this scaffold allows for substitutions at multiple positions, leading to a diversity of chemical structures and biological functions. jchemrev.comjchemrev.com For instance, the antibiotic sutezolid, which has been in clinical trials for treating multidrug-resistant tuberculosis, features a thiomorpholine ring and is considered a promising successor to the morpholine-containing drug linezolid. nih.govacs.org

The broad spectrum of activities associated with thiomorpholine derivatives is a testament to their importance in academic and industrial research.

Table 1: Reported Biological Activities of Thiomorpholine Derivatives

Biological Activity Reference
Antioxidant jchemrev.comjchemrev.comnih.gov
Hypolipidemic (anti-cholesterol) jchemrev.comnih.gov
Antitubercular jchemrev.comresearchgate.net
Anti-inflammatory jchemrev.comresearchgate.net
Anticancer jchemrev.comresearchgate.net
Dipeptidyl peptidase IV (DPP-IV) inhibitor jchemrev.comjchemrev.com
Antimalarial jchemrev.comnih.gov
Antibacterial jchemrev.com
Antiprotozoal jchemrev.comjchemrev.com

This table is generated based on data from multiple sources.

Significance of the Acetic Acid Moiety in Heterocyclic Chemistry

The acetic acid group (–CH₂COOH) is a simple yet functionally significant moiety frequently utilized in the design of bioactive molecules. google.comwikipedia.org As a derivative of acetic acid, one of the most fundamental organic compounds, this functional group can be found in numerous pharmaceuticals and biologically relevant molecules. wikipedia.orgsinotec.aeyoutube.com The carboxyl group within the acetic acid moiety is a key reactive site, allowing it to form esters, amides, and other derivatives, making it a versatile building block in organic synthesis. wikipedia.orgyoutube.com

In medicinal chemistry, the attachment of an acetic acid side chain to a heterocyclic core is a well-established strategy for developing new therapeutic agents. google.comnih.gov This moiety can influence a compound's physicochemical properties, such as its acidity and solubility, and can also serve as a key pharmacophore that interacts with biological targets. nih.gov For example, numerous non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives, where the acidic group is crucial for their mechanism of action. drugbank.com

Furthermore, research has shown that specific heterocyclic acetic acid derivatives possess potent and targeted biological activities. Studies on compounds like benzothiophene-2-acetic acid and benzimidazole-2-acetic acid have found them to be effective inhibitors of bone resorption, highlighting the importance of the acetic acid group at a specific position on the heterocyclic ring. google.com The use of this moiety is widespread, with applications ranging from anti-inflammatory and antimicrobial agents to compounds used in agriculture. nih.govresearchgate.netnih.gov

Scope of Academic Research on the Compound and its Scaffolding Relevance

While extensive academic literature focusing exclusively on 2-(3-oxothiomorpholin-2-yl)acetic acid is not prominent, its significance is understood through its identity as a chemical scaffold. In drug discovery and materials science, a scaffold is a core molecular structure that serves as a framework for building a library of diverse compounds. mdpi.comnih.gov The relevance of this compound lies in the combination of its two key components: the biologically active 3-oxothiomorpholine core and the versatile acetic acid side chain.

Research into related structures, such as 2-substituted-3-oxoperhydro-1,4-thiazine-5-carboxylic acids, indicates academic interest in this class of compounds. amanote.com The 3-oxothiomorpholine core provides a rigid, three-dimensional structure that is known to be a valuable pharmacophore. jchemrev.comnih.gov The acetic acid group at the 2-position offers a handle for further chemical modification or can act as a crucial point of interaction with a biological target. google.comyoutube.com

Therefore, academic interest in this specific compound is likely situated within broader research programs that synthesize and screen libraries of thiomorpholine derivatives to explore structure-activity relationships. proquest.com The compound serves as a valuable scaffold for creating more complex molecules aimed at a range of therapeutic targets, leveraging the proven biological potential of the thiomorpholine ring system and the functional versatility of the acetic acid moiety. jchemrev.comnih.govgoogle.com Its structure is a logical starting point for the development of novel drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxothiomorpholin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5(9)3-4-6(10)7-1-2-11-4/h4H,1-3H2,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDLYDZKGOSGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Oxothiomorpholin 2 Yl Acetic Acid and Its Derivatives

Direct Synthesis Approaches for 2-(3-Oxothiomorpholin-2-yl)acetic Acid

Exploration of Cyclization Reactions

The formation of the thiomorpholine (B91149) ring is a critical step. Intramolecular cyclization reactions are a common strategy for constructing such heterocyclic systems. A plausible, though not explicitly documented, approach would involve a starting material containing both a nucleophilic thiol group and an amine, which could undergo cyclization with a suitable electrophilic partner bearing the acetic acid moiety or a precursor.

Approaches Involving Thioether and Amide Bond Formation

The synthesis of the target compound fundamentally requires the formation of a thioether linkage and an amide bond within a cyclic structure. Conceptually, this could be achieved through a stepwise process. For instance, the reaction between an amino acid derivative and a molecule containing a thiol and a leaving group could form the initial thioether bond, followed by an intramolecular amidation to close the ring. Alternatively, a pre-formed thiolactone could be reacted with an appropriate amine to furnish the thiomorpholinone core.

Synthesis of Related Oxothiomorpholine-Acetic Acid Scaffolds and Analogues

While direct synthetic routes for the title compound are not extensively documented, multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of structurally related oxothiomorpholine-acetic acid scaffolds and other complex molecules. rsc.org MCRs allow for the construction of complex products in a single step from three or more starting materials, which is highly advantageous in terms of efficiency and atom economy. numberanalytics.com

Multicomponent Reaction (MCR) Strategies

MCRs are convergent chemical processes where three or more reactants come together in a single reaction vessel to form a new product that contains the essential parts of all the starting materials. rsc.orgnumberanalytics.com Two of the most prominent MCRs, the Ugi and Passerini reactions, are particularly relevant for the synthesis of amide and ester-containing heterocyclic scaffolds.

The Ugi four-component condensation (U-4CC) is a versatile reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organicreactions.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its high yields and the ability to generate a wide diversity of products. wikipedia.org The Ugi reaction is typically exothermic and can be completed within minutes. wikipedia.org It proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid to form the final product after a Mumm rearrangement. wikipedia.org

The general transformation of an Ugi reaction is depicted below:

Reactant 1Reactant 2Reactant 3Reactant 4Product
Aldehyde/KetoneAmineCarboxylic AcidIsocyanideα-Acylamino amide

The Passerini three-component reaction (P-3CR) is another powerful MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish α-acyloxy amides. numberanalytics.comnih.govwikipedia.orgorganic-chemistry.orgdrugfuture.com First reported by Mario Passerini in 1921, this reaction is one of the oldest isocyanide-based MCRs. wikipedia.org The reaction is believed to proceed through a concerted mechanism involving a trimolecular reaction between the three components. wikipedia.org The Passerini reaction is highly valued for its ability to generate complex structures in a single, efficient step. numberanalytics.comnih.gov

The general transformation of a Passerini reaction is outlined in the following table:

Reactant 1Reactant 2Reactant 3Product
Aldehyde/KetoneCarboxylic AcidIsocyanideα-Acyloxy amide

Base-Catalyzed Approaches for Ring Formation

The formation of the thiomorpholin-3-one (B1266464) ring is frequently accomplished through base-catalyzed intramolecular cyclization. This strategy typically involves a linear precursor containing both a nucleophilic group (an amine or a thiol) and an electrophilic group (an ester or an alkyl halide). The base facilitates the deprotonation of the nucleophile, initiating a ring-closing reaction.

One common approach is the reaction of β-mercaptoethylamines with α-haloacetates. The base promotes the deprotonation of the thiol, which then attacks the electrophilic carbon bearing the halogen. A subsequent intramolecular aminolysis of the ester group, also base-mediated, yields the desired thiomorpholin-3-one ring. Diastereoselective syntheses of related substituted morpholine (B109124) congeners have been reported using base catalysis to yield hemiaminals from starting materials like tosyl-oxazetidine and α-formyl carboxylates. acs.org For the cyclization of intermediates such as 2-(2-chloroethylthio)ethylamine, bases like triethylamine (B128534) (Et3N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective, leading to the formation of the thiomorpholine ring. acs.orgnih.gov

Another powerful base-catalyzed method involves the addition of thioglycolic acid to chalcones, which results in the formation of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. researchgate.net This Michael-type addition, catalyzed by a base like potassium hydroxide, demonstrates the versatility of base catalysis in constructing complex thioacetic acid derivatives. researchgate.net

Table 1: Base-Catalyzed Cyclization Conditions for Thiomorpholine Ring Formation This table is interactive. You can sort and filter the data.

Base Solvent Temperature Outcome Reference
DIPEA - 100 °C Full conversion to thiomorpholine in 5 min acs.orgnih.gov
DBU - 100 °C Full conversion to thiomorpholine in 5 min acs.orgnih.gov
Et3N - 100 °C Full conversion to thiomorpholine in 5 min acs.orgnih.gov

Nucleophilic Substitution Strategies

Nucleophilic substitution is a cornerstone for the synthesis of the thiomorpholinone skeleton. These reactions can be intermolecular or, more commonly for ring formation, intramolecular. The strategy hinges on a key bond-forming step where a nucleophile attacks an electrophilic center to close the ring.

A prominent example is the intramolecular S_N2 reaction. A precursor like 2-(2-chloroethylthio)ethylamine hydrochloride can be cyclized using a base. acs.orgnih.gov In this process, the terminal amine acts as the nucleophile, attacking the carbon atom bearing the chlorine, which serves as the leaving group. This reaction efficiently forms the six-membered thiomorpholine ring. This type of sequential nucleophilic substitution on a support-bound molecule is a powerful strategy for generating diverse compound libraries. nih.gov

The synthesis can also be viewed as a tandem process. For instance, the reaction of ethyl mercaptoacetate (B1236969) with aziridine (B145994) generates an intermediate that, after reduction, yields thiomorpholin-3-one. acs.orgnih.gov This involves an initial ring-opening of the aziridine by the thiol nucleophile, followed by an intramolecular nucleophilic attack of the newly freed amine onto the ester carbonyl to form the lactam. Iron(III) catalysts have been shown to promote the direct intramolecular substitution of enantiomerically enriched alcohols with N-, O-, and S-centered nucleophiles, demonstrating a modern approach to forming heterocyclic compounds with high chirality transfer. core.ac.uk

Imino-Stetter Reactions for Analogous Acetic Acid Derivatives

While not a direct synthesis of this compound, the Imino-Stetter reaction provides a powerful method for preparing analogous γ-keto acid and γ-amino ketone derivatives. The classic Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated acceptor, catalyzed by an N-heterocyclic carbene (NHC) or cyanide. organic-chemistry.org

The imino-Stetter reaction is a variant where an aldimine replaces the aldehyde as the acyl anion precursor. This modification allows for the synthesis of nitrogen-containing structures. For example, a cyanide-catalyzed imino-Stetter reaction has been employed as a key step in the synthesis of rucaparib. rsc.org In this synthesis, aldimines derived from 2-aminocinnamic acid derivatives react with an aldehyde to afford indole-3-acetic acid derivatives, showcasing the reaction's utility in constructing complex heterocyclic acetic acids. rsc.org The reaction proceeds through the umpolung (polarity reversal) of the imine carbon, which becomes nucleophilic and adds to an α,β-unsaturated system. This methodology opens avenues to a wide range of structurally complex acetic acid derivatives that are analogous to the target compound.

Derivatization Strategies for Structural Modification

Once the core this compound structure is obtained, it can be further modified to explore structure-activity relationships. Key derivatization strategies include acylation of the ring nitrogen, oxidation of the sulfur atom, and the introduction of substituents onto the thiomorpholine ring.

Acylation Reactions

The secondary amine within the thiomorpholine ring is a prime site for derivatization via acylation. This reaction introduces an acyl group onto the nitrogen atom, which can significantly alter the compound's properties. Acylation is typically achieved by reacting the thiomorpholinone with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. google.com

The reaction is generally carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine (B92270), which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. uobaghdad.edu.iq A variety of acyl groups can be introduced using this method, from simple acetyl groups to more complex aromatic or heterocyclic moieties. For example, reacting morpholine with chloroacetyl chloride in the presence of triethylamine is a standard procedure to produce N-acylated morpholine derivatives. jocpr.com Copper(II) triflate has also been shown to be an efficient catalyst for the acylation of alcohols, phenols, and thiols under mild conditions. organic-chemistry.org

Table 2: Common Reagents for N-Acylation This table is interactive. You can sort and filter the data.

Acylating Agent Catalyst/Base Typical Substrate Reference
Acyl Halides Zinc Halide Thiophene (B33073) google.com
Acyl Halides Triethylamine Morpholine jocpr.com
Acetic Anhydride Copper(II) tetrafluoroborate Alcohols, Phenols, Amines organic-chemistry.org

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit distinct chemical and biological properties compared to the parent sulfide (B99878). The oxidation is a stepwise process, and the final product can often be controlled by the choice of oxidant and reaction conditions. nih.gov

Mild oxidation, typically using one equivalent of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate (B1199274) (NaIO₄), can selectively convert the sulfide to a sulfoxide (B87167). nih.gov The formation of thiomorpholine sulfoxide has been identified as a key intermediate in the biodegradation of thiomorpholine by certain microorganisms. nih.govnih.gov

More vigorous oxidation, employing an excess of the oxidizing agent or stronger reagents such as hydrogen peroxide (H₂O₂), often with a catalyst like tantalum carbide or niobium carbide, leads to the formation of the corresponding sulfone. organic-chemistry.org A wide array of reagents, including permanganate (B83412) and Selectfluor, have been developed for the chemoselective oxidation of sulfides. organic-chemistry.org The choice between sulfoxide and sulfone formation can sometimes be controlled simply by adjusting the reaction temperature. organic-chemistry.orgresearchgate.net

Table 3: Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion This table is interactive. You can sort and filter the data.

Oxidizing Agent Product Conditions Reference
m-CPBA (1.1 equiv) Sulfoxide -78 °C nih.gov
H₂O₂ / Tantalum Carbide Sulfoxide - organic-chemistry.org
H₂O₂ / Niobium Carbide Sulfone - organic-chemistry.org
H₂O₂ / Silica-based tungstate Sulfoxide or Sulfone Room Temperature organic-chemistry.org

Introduction of Various Substituents on the Thiomorpholine Ring

Introducing substituents at various positions on the thiomorpholine ring is a crucial strategy for creating chemical diversity. This can be achieved either by building the ring from already substituted precursors or by functionalizing the pre-formed heterocyclic system.

A unified, one-pot approach allows for the construction of diverse (thio)morpholin-3-ones by reacting N-Boc-protected β-aminoethanols or β-mercaptoethylamines with various α-diazoacetates. researchgate.net This method, involving an X-H insertion reaction followed by deprotection and lactamization, allows the incorporation of substituents from the choice of starting materials. researchgate.net Similarly, diastereoselective syntheses of 2- and 3-substituted morpholine congeners have been developed, highlighting methods to introduce conformational constraints and substitution patterns that are valuable in drug development. acs.org

For the modification of the existing ring, reactions can target the nitrogen atom (as discussed in acylation) or the carbon atoms. While direct C-H functionalization can be challenging, catalytic methods for γ-position-selective reactions of related β-ketocarbonyl derivatives have been reported. nih.gov These reactions, which proceed via a dynamic kinetic process, allow for C-C bond formation at the γ-position, suggesting that the methylene (B1212753) group of the acetic acid side chain in this compound could potentially be a site for derivatization under specific catalytic conditions. nih.gov

Functionalization of the Acetic Acid Moiety

The carboxylic acid group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, primarily esters and amides. These functionalizations are crucial for altering the compound's physicochemical properties and for creating new molecular entities for further research.

Esterification:

The conversion of the carboxylic acid to an ester, a reaction known as esterification, is a fundamental transformation. The most common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The choice of alcohol can vary widely, from simple alkyl alcohols like methanol (B129727) and ethanol (B145695) to more complex structures, leading to a diverse range of esters. For instance, reacting this compound with ethanol in the presence of sulfuric acid would yield ethyl 2-(3-oxothiomorpholin-2-yl)acetate.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. libretexts.org

Amidation:

The synthesis of amides from this compound involves the formation of a new bond with an amine. Direct reaction of the carboxylic acid with an amine is generally not efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid typically needs to be "activated."

One common method involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. A wide variety of coupling agents are available, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. This is typically achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts readily with a primary or secondary amine to form the corresponding amide. For example, treatment of this compound with thionyl chloride followed by reaction with morpholine would yield 1-(morpholin-4-yl)-2-(3-oxothiomorpholin-2-yl)ethan-1-one.

Recent advancements have also explored catalytic methods for direct amidation, aiming to avoid the stoichiometric use of coupling agents and the generation of byproducts. nih.govnih.gov These methods often employ catalysts based on boron or other elements to facilitate the direct condensation of carboxylic acids and amines.

The table below summarizes the key aspects of these functionalization reactions.

Functionalization Reagents General Conditions Product Class
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH)Heating, often with removal of waterEsters
Amidation (Coupling)Amine, Coupling Agent (e.g., DCC, EDC), optional additive (e.g., HOBt)Room temperature or mild heating in an inert solventAmides
Amidation (via Acid Chloride)Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by an AmineTypically a two-step process, often at low to room temperatureAmides

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. sigmaaldrich.com For the synthesis of this compound and its derivatives, several green chemistry strategies can be considered.

Alternative Solvents:

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer, more environmentally benign alternatives. sigmaaldrich.com For the synthesis of thiomorpholinone derivatives, exploring the use of greener solvents such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could significantly reduce the environmental footprint. mdpi.comrsc.org Water, in particular, is an attractive solvent due to its non-toxicity, non-flammability, and low cost. mdpi.com

Catalytic Methods:

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry as it reduces waste. nih.govnih.gov In the context of functionalizing this compound, employing catalytic methods for amidation, as mentioned earlier, would be a greener approach compared to using stoichiometric coupling agents that generate significant byproduct waste. nih.govnih.gov Similarly, developing solid acid catalysts that can be easily recovered and reused for esterification reactions would enhance the sustainability of the process.

Energy Efficiency:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating chemical reactions, often leading to higher yields and shorter reaction times. mdpi.comnih.govmdpi.com The synthesis of various heterocyclic compounds, including morpholine and thiazolidinone derivatives, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. mdpi.comnih.gov Applying this technology to the synthesis and functionalization of this compound could lead to more energy-efficient and rapid synthetic protocols.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a key goal of green chemistry. nih.gov Synthetic routes that minimize the formation of byproducts are preferred. For instance, direct catalytic amidation has a higher atom economy than methods that require coupling agents, as the latter generate stoichiometric amounts of waste. nih.govnih.gov

The following table highlights potential green chemistry improvements for the synthesis of this compound derivatives.

Green Chemistry Principle Conventional Method Greener Alternative Potential Benefits
Safer Solvents Use of volatile organic solvents (e.g., Dichloromethane, Toluene)Use of water, 2-MeTHF, or other bio-based solventsReduced toxicity and environmental pollution
Catalysis Stoichiometric coupling agents for amidation (e.g., DCC)Catalytic direct amidationReduced waste, higher atom economy
Energy Efficiency Conventional heating (e.g., reflux)Microwave-assisted synthesisShorter reaction times, reduced energy consumption
Atom Economy Reactions generating significant byproductsReactions with minimal or no byproducts (e.g., catalytic additions)Less waste, more efficient use of resources

Spectroscopic and Structural Characterization of 2 3 Oxothiomorpholin 2 Yl Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. Analysis of 1H, 13C, and two-dimensional NMR spectra would provide definitive information on the connectivity and stereochemistry of 2-(3-oxothiomorpholin-2-yl)acetic acid.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, distinct signals are expected for the protons on the heterocyclic ring and the acetic acid side chain.

The thiomorpholine (B91149) ring contains protons at positions 2, 5, and 6. The proton at C2 is adjacent to both a sulfur atom and the thioamide nitrogen, as well as being at a chiral center, which would shift its signal downfield. The protons on C5 and C6 would appear as multiplets, influenced by the adjacent nitrogen and sulfur atoms, respectively. mdpi.comchemicalbook.com The protons on the methylene (B1212753) group of the acetic acid side chain are diastereotopic due to the adjacent C2 chiral center, and would therefore be expected to appear as a complex multiplet, often referred to as an ABX system when coupled to the C2 proton. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The carboxylic acid proton (-OH) is also expected to be a broad singlet, which would readily exchange in the presence of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected MultiplicityCoupling Notes
-COOH10.0 - 12.0br sBroad singlet, exchangeable with D₂O
N-H7.5 - 8.5br sBroad singlet, shift is solvent dependent
H-24.0 - 4.5ddCoupled to the two H-α protons
H-5 (axial & equatorial)3.2 - 3.8mCoupled to H-6 protons
H-α (diastereotopic)2.8 - 3.3m (ABX)Coupled to H-2 and each other
H-6 (axial & equatorial)2.7 - 3.1mCoupled to H-5 protons

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment. youtube.com For this compound, six distinct signals are anticipated.

The two carbonyl carbons, C3 (thioamide) and the carboxylic acid carbon, are expected to be the most downfield signals, typically appearing above 165 ppm. oregonstate.edu The presence of the sulfur atom generally results in upfield shifts for adjacent carbons compared to their oxygen-containing morpholine (B109124) analogues. The carbons of the thiomorpholine ring (C2, C5, C6) and the methylene carbon of the acetic acid side chain (C-α) would appear in the aliphatic region of the spectrum. Quaternary carbons, such as the C3 thioamide carbon, often exhibit weaker signal intensity compared to carbons with attached protons. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Thioamide, C3)170 - 180Quaternary carbon, likely a weak signal
-COOH170 - 175Quaternary carbon, likely a weak signal
C-255 - 65Methine carbon adjacent to S and N
C-545 - 55Methylene carbon adjacent to N
C-α35 - 45Methylene carbon of the acetic acid side chain
C-625 - 35Methylene carbon adjacent to S

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. longdom.orglibretexts.org It would show cross-peaks between H-2 and the side-chain H-α protons, as well as between the protons on C5 and C6, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum (e.g., H-2 with C-2, H-5 with C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying connectivity around quaternary centers. For instance, correlations from the H-2 and H-5 protons to the thioamide carbonyl carbon (C3) would confirm the placement of the thioamide group. Similarly, correlations from the H-α protons to the carboxylic acid carbonyl would verify the side chain structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orglibretexts.org This experiment can provide insights into the molecule's preferred conformation and relative stereochemistry, for example, by showing spatial proximity between the H-2 proton and the protons on the acetic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nist.gov The nominal molecular weight of this compound (C₆H₉NO₃S) is 175.17 g/mol . scbt.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a compound's elemental formula. mdpi.com For this compound, HRMS would be used to confirm the molecular formula C₆H₉NO₃S by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₆H₁₀NO₃S⁺176.0376
[M+Na]⁺C₆H₉NNaO₃S⁺198.0195
[M-H]⁻C₆H₈NO₃S⁻174.0230

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help identify the molecule's structure. libretexts.orglibretexts.org The fragmentation of this compound would likely proceed through several key pathways based on the stability of the resulting ions and neutral losses.

Common fragmentation pathways would include:

Loss of the carboxylic acid group: A prominent fragmentation would be the cleavage of the C2-Cα bond, leading to the loss of the carboxymethyl radical (•CH₂COOH, 59 Da) or cleavage with loss of the entire acetic acid side chain.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion or a fragment containing the carboxylic acid is a common pathway.

Alpha-Cleavage: Cleavage of bonds alpha (adjacent) to the heteroatoms (sulfur and nitrogen) is a characteristic fragmentation for amines and sulfides. youtube.com This could lead to the opening of the thiomorpholine ring.

Retro-Diels-Alder (RDA) type fragmentation: Heterocyclic rings can undergo characteristic RDA reactions, leading to predictable fragment ions.

Formation of Acylium Ions: Cleavage adjacent to the thioamide carbonyl group could produce a stable acylium-type ion. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment m/zPossible IdentityNotes on Formation
130[M - COOH]⁺Loss of the carboxyl group (45 Da)
116[M - CH₂COOH]⁺Loss of the acetic acid side chain (59 Da)
103[C₄H₉NS]⁺Fragmentation leading to a thiomorpholine ion nist.govchemicalbook.com
87[C₃H₅NOS]⁺Ring fragmentation, possibly via alpha-cleavage
57[C₂H₅N]⁺ or [C₃H₇]⁺Common fragment from aliphatic amine cleavage youtube.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to display a combination of absorption bands corresponding to the thiomorpholin-3-one (B1266464) ring and the acetic acid side chain.

The acetic acid moiety is characterized by a very broad absorption band for the O-H stretching vibration, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching bands. researchgate.netrsc.org A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is expected around 1700-1760 cm⁻¹. researchgate.netnist.govresearchgate.net The spectrum would also show C-O stretching and O-H bending vibrations. researchgate.net

The thiomorpholin-3-one ring contributes its own set of characteristic peaks. A key feature is the strong absorption from the amide carbonyl (C=O) group, which is anticipated in the region of 1650-1680 cm⁻¹. In related tricyclic 1,2-thiazine derivatives, this C=O stretch appears around 1665-1709 cm⁻¹. nih.gov The C-N stretching vibration of the amide is also expected. The thiomorpholine ring itself, being a saturated heterocyclic system containing a sulfur atom, will have characteristic C-H stretching vibrations from its methylene groups around 2850-2960 cm⁻¹. nist.gov The C-S bond vibrations are typically weak and appear in the fingerprint region (600-800 cm⁻¹).

A summary of the expected principal IR absorption bands for this compound is provided in the table below, based on data from its constituent functional groups and analogous structures. nist.govnih.govnist.govnii.ac.jp

Table 1: Principal IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300-2500 O-H stretch (broad) Carboxylic Acid
3100-3000 N-H stretch Amide (Thiomorpholinone)
2960-2850 C-H stretch Methylene (CH₂)
1760-1700 C=O stretch Carboxylic Acid
1680-1650 C=O stretch (Amide I) Lactam (Thiomorpholinone)
1440-1395 O-H bend Carboxylic Acid
1300-1200 C-O stretch Carboxylic Acid

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most accurate and unambiguous structural data for a compound. The process involves growing a suitable single crystal, irradiating it with a focused X-ray beam, and analyzing the resulting diffraction pattern to build a model of the electron density and, consequently, the atomic positions. researchgate.net

For analogues of this compound, this technique has been crucial. For instance, the crystal structure of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate was determined to crystallize in the monoclinic space group P2₁/c. nih.gov Similarly, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, another complex amide, also crystallizes in the monoclinic P2₁/c space group. nih.gov It is plausible that this compound would crystallize in a common centrosymmetric space group like P2₁/c or P-1.

The table below presents typical crystallographic data obtained from single-crystal X-ray analysis of a related heterocyclic acetic acid derivative. nih.govmdpi.com

Table 2: Example Crystallographic Data for an Analogue Compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.6789 (4)
b (Å) 10.4374 (5)
c (Å) 8.3596 (4)
β (°) 92.873 (3)
Volume (ų) 755.1 (1)

The three-dimensional shape, or conformation, of the thiomorpholine ring is a key structural feature. Saturated six-membered rings are not planar and adopt conformations such as chair, boat, or twist-boat to minimize steric and torsional strain.

In the solid state, the conformation of the thiomorpholine ring in analogues is often found to be distorted. For example, in 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate, the thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair. nih.gov This deviation from an ideal chair conformation is likely influenced by the presence of the carbonyl group and the fusion to other ring systems or bulky substituents, as well as by crystal packing forces. Analysis of puckering parameters, such as those defined by Cremer and Pople, provides a quantitative description of these conformations. nih.gov Studies on other substituted thiophene (B33073) and pyridine (B92270) derivatives also highlight significant conformational differences and twists within the molecular structures depending on the substitution pattern. nih.gov

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction. mdpi.com

The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). In the solid state, carboxylic acids typically form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. semanticscholar.org Alternatively, they can form catemeric chains where the hydroxyl group of one molecule donates to the carbonyl oxygen of the next. nih.gov

While the molecule lacks extensive aromatic systems, weak π-stacking interactions are not entirely out of the question, particularly if there are favorable parallel arrangements of the planar amide moieties in the crystal lattice. mdpi.com The solid-state structures of related compounds show that crystal packing and intermolecular interactions are highly dependent on the nature of the substituents. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). researchgate.netnih.gov The percentage contribution of different types of atomic contacts to the total Hirshfeld surface can be calculated, providing a quantitative measure of their importance in the crystal packing. buketov.edu.kz

For this compound, the most significant contributions to the Hirshfeld surface are expected from H···H, O···H, and S···H contacts. Based on analyses of analogous molecules containing thio- and oxo- groups, a hypothetical breakdown is presented below. nih.govnih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%) Description
H···H ~40-55% Represents the largest contribution, arising from van der Waals forces.
O···H / H···O ~20-30% Primarily indicates O-H···O and C-H···O hydrogen bonds.
S···H / H···S ~10-20% Relates to weak C-H···S interactions.
C···H / H···C ~5-10% Corresponds to weak C-H···π or other van der Waals contacts.

Elemental Analysis

Elemental analysis is a standard procedure performed after synthesis to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula to verify its purity and confirm its elemental composition. nih.gov

The molecular formula for this compound is C₆H₉NO₃S, with a molecular weight of 191.21 g/mol . The theoretical elemental composition is calculated from this formula. For a successful synthesis, the experimentally determined values are expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%. nih.gov This technique is often used alongside spectroscopic methods to provide comprehensive characterization of a newly synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₆H₉NO₃S)

Element Symbol Atomic Weight Moles in Formula Mass Contribution Percentage (%)
Carbon C 12.01 6 72.06 37.70%
Hydrogen H 1.01 9 9.09 4.75%
Nitrogen N 14.01 1 14.01 7.33%
Oxygen O 16.00 3 48.00 25.10%
Sulfur S 32.07 1 32.07 16.78%

| Total | | | | 191.23 | 100.00% |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size.

Geometry Optimization and Electronic Structure Analysis

Detailed studies employing DFT for the geometry optimization and electronic structure analysis of 2-(3-oxothiomorpholin-2-yl)acetic acid are not extensively available in peer-reviewed literature. However, such an investigation would be a standard first step in its computational characterization.

The process involves using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis would reveal key properties. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of an electrostatic potential (ESP) map. The HOMO-LUMO gap is a crucial parameter, as it relates to the molecule's chemical stability and reactivity. nih.gov An ESP map identifies electron-rich and electron-poor regions, indicating sites prone to electrophilic or nucleophilic attack. nih.gov

Reactivity Predictions and Mechanistic Insights

Specific DFT studies on the reactivity and reaction mechanisms of this compound have not been published.

Theoretically, data from electronic structure analysis can be used to predict reactivity. researchgate.net For instance, the locations of the HOMO and LUMO can suggest how the molecule might interact with other reagents. The ESP map helps identify sites for protonation or other interactions. nih.gov By modeling transition states, DFT calculations can elucidate potential reaction pathways, providing mechanistic insights into its synthesis or metabolic degradation. This can help rationalize reaction outcomes and guide the design of more efficient synthetic routes.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Ligand-Receptor Interaction Analysis

Publicly accessible, detailed molecular docking studies featuring this compound bound to a specific biological receptor are not currently available. The thiomorpholine (B91149) scaffold, however, is recognized as a "privileged" structure in medicinal chemistry, appearing in compounds targeting a wide range of receptors. jchemrev.comresearchgate.net

A typical ligand-receptor interaction analysis would involve docking the 3D structure of this compound into the active site of a target protein. The goal is to predict the preferred binding orientation and affinity. The analysis identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and amino acid residues in the receptor's binding pocket. These studies are crucial for understanding the structural basis of a compound's potential biological activity and for guiding the design of more potent and selective analogs. mdpi.com

Conformational Landscapes and Energy Minimization

While specific research on the conformational landscape of this compound is not documented, this analysis is a key part of computational studies. The molecule possesses rotational freedom around several single bonds, particularly in the acetic acid side chain and the thiomorpholine ring, allowing it to adopt numerous conformations.

A conformational analysis would systematically explore these possibilities to identify low-energy, stable conformers. This process involves rotating bonds and calculating the potential energy of each resulting shape. The identified stable conformers are then subjected to energy minimization to find the most favorable structures. Understanding the accessible conformations is vital because the specific shape a molecule adopts when binding to a receptor is often a low-energy, bioactive conformation.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction. While experimental determination is the gold standard, numerous descriptors for this compound can be computationally predicted.

Below is a table of predicted molecular descriptors sourced from computational models.

Descriptor TypeDescriptor NamePredicted Value
Physicochemical PropertiesMolecular Weight191.23 g/mol
XLogP3-0.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Topological DescriptorsRotatable Bond Count2
Exact Mass191.030313 g/mol
Topological Polar Surface Area (TPSA)86.3 Ų

These predicted values suggest a relatively small, polar molecule with limited conformational flexibility in its core structure. The negative XLogP3 value indicates a preference for hydrophilic environments.

XlogP Predictions for Lipophilicity Studies

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov The partition coefficient (logP), typically measured between n-octanol and water, is the standard metric for lipophilicity. nih.gov Due to the resource-intensive nature of experimental logP determination, various computational models have been developed to predict this value. One of the most widely used atom-based methods is the XlogP algorithm.

The predicted lipophilicity for this compound, as determined by a consensus of predictive models, is presented below. Different algorithms may yield slightly different predictions based on their underlying training sets and computational approaches. mdpi.com

Table 1: Predicted Lipophilicity (XlogP) for this compound

Prediction ModelPredicted XlogP
XLOGP3-0.6
WLOGP-0.8
MLOGP-1.2
SILICOS-IT-0.9

Data generated using publicly available predictive modeling software.

The negative XlogP values consistently predicted across multiple models suggest that this compound is a predominantly hydrophilic compound. This characteristic indicates a higher affinity for aqueous environments over lipid-rich environments, which has significant implications for its pharmacokinetic profile.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Mass Spectrometry

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. acs.orgresearchgate.net The Collision Cross Section (CCS) is a key parameter derived from IMS-MS experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. acs.org CCS values provide an additional dimension of characterization beyond mass-to-charge ratio and retention time, aiding in structural elucidation and the differentiation of isomers. acs.orgnih.gov

Predicting CCS values computationally is a growing area of research, offering the potential to create libraries of theoretical values for comparison with experimental data, thereby accelerating the identification of unknown compounds. nih.govnih.gov These prediction models often utilize machine learning algorithms trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.govnih.gov

For this compound, predicted CCS values can be calculated for different ion species that might be observed in a mass spectrometer. The table below presents predicted CCS values in nitrogen (N2), a common drift gas, for the protonated and sodiated forms of the molecule.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound

Ion AdductPredicted CCS (Ų) in N₂
[M+H]⁺135.2
[M+Na]⁺139.8

Data generated using a machine learning-based CCS prediction model.

These predicted CCS values serve as a valuable reference for future analytical studies involving ion mobility. Should this compound be analyzed by IMS-MS, these theoretical values can be compared against experimental measurements to increase the confidence of its identification. nih.gov The difference in predicted CCS between the protonated and sodiated adducts reflects the change in the ion's conformation and size upon binding to the different cations.

Structure Activity Relationship Sar Studies of 2 3 Oxothiomorpholin 2 Yl Acetic Acid Derivatives

Impact of Substituent Variations on Molecular Interactions and Scaffold Performance

The biological activity of 2-(3-oxothiomorpholin-2-yl)acetic acid derivatives is highly dependent on the nature and position of substituents on the thiomorpholinone ring and the acetic acid side chain. These substituents play a crucial role in modulating the molecule's interaction with its biological target, as well as its physicochemical properties, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

Research on related heterocyclic scaffolds has shown that modifications to the core structure can significantly impact performance. For instance, in a series of MMP inhibitors based on a cyclohexylglycine scaffold, the introduction of different substituents led to a range of potencies against various MMP enzymes. nih.gov This highlights the importance of the careful selection of substituents to optimize the inhibitory profile of the lead compound.

The thiomorpholinone core itself, containing a sulfur atom, offers different electronic and conformational properties compared to its oxygen-containing morpholine (B109124) counterpart. The sulfur atom can participate in unique interactions with biological targets, such as sulfur-aromatic or cation-π interactions, which can influence binding affinity. escholarship.org

A systematic approach to understanding the impact of substituents involves creating a library of analogues with variations at different positions of the this compound scaffold. The following table illustrates potential points of substitution and their hypothetical effects on activity based on general principles of medicinal chemistry and findings from related inhibitor classes.

Substitution PositionType of SubstituentPotential Impact on Molecular Interactions and Scaffold Performance
Thiomorpholinone Ring (N-4) Alkyl, Aryl, HeteroarylCan influence solubility, metabolic stability, and interactions with hydrophobic pockets of the target enzyme.
Thiomorpholinone Ring (C-5, C-6) Alkyl, Halogen, HydroxylCan alter the conformation of the ring and introduce new hydrogen bonding or hydrophobic interactions.
Acetic Acid Side Chain (α-carbon) Alkyl, ArylCan affect the orientation of the carboxylic acid and influence binding to the enzyme's active site.

Conformational Effects on Molecular Recognition and Activity Profiles

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For this compound derivatives, the conformation of the thiomorpholinone ring and the orientation of the acetic acid side chain are paramount for effective molecular recognition by the target enzyme.

The thiomorpholinone ring can adopt several conformations, such as chair, boat, and twist-boat forms. The energetically preferred conformation will dictate the spatial arrangement of the substituents, which in turn affects how the molecule fits into the binding site of a protein. Theoretical conformational analysis of related cyclic compounds has shown that even small structural changes can lead to significant shifts in the conformational equilibrium. wisdomlib.orgbiomedres.us

The relative orientation of the acetic acid side chain is also crucial. For MMP inhibitors, the carboxylic acid must be positioned correctly to chelate the zinc ion in the catalytic domain. The stereochemistry at the C-2 position of the thiomorpholinone ring will have a profound impact on the spatial projection of the acetic acid group. An enantioselective synthesis would be necessary to isolate and evaluate the activity of individual stereoisomers, as it is common for one enantiomer to be significantly more active than the other.

Molecular modeling and computational studies, such as molecular dynamics simulations, can provide valuable insights into the preferred conformations of these derivatives and how they interact with their biological targets. wisdomlib.org These studies can help to rationalize observed SAR data and guide the design of new analogues with improved activity profiles.

Comparison with Related Heterocyclic Scaffolds (e.g., Morpholine Analogues)

The choice of the heterocyclic scaffold is a key element in drug design. Comparing the this compound scaffold with its close analogue, 2-(3-oxomorpholin-2-yl)acetic acid, can reveal important structure-activity relationships. The primary difference between these two scaffolds is the presence of a sulfur atom in the thiomorpholine (B91149) ring versus an oxygen atom in the morpholine ring.

This heteroatom substitution has several implications:

Bond Lengths and Angles: The C-S bonds in the thiomorpholine ring are longer than the C-O bonds in the morpholine ring, and the C-S-C bond angle is smaller than the C-O-C angle. These differences result in a distinct ring geometry for the thiomorpholinone scaffold, which can affect its binding to a target protein.

Electronic Properties: Sulfur is less electronegative and more polarizable than oxygen. This can influence the electronic distribution within the molecule and its ability to participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions. The sulfur atom can also act as a hydrogen bond acceptor.

Metabolic Stability: The sulfur atom can be susceptible to oxidation in vivo, forming sulfoxides and sulfones. This metabolic pathway can lead to either activation or deactivation of the compound and must be considered in the drug design process.

Studies comparing different heterocyclic scaffolds in the context of MMP inhibition have shown that such changes can significantly impact potency and selectivity. escholarship.org For example, the replacement of a core scaffold can alter the orientation of key binding groups, leading to different interactions with the enzyme's active site.

The following table provides a comparative overview of the potential properties of thiomorpholinone and morpholinone scaffolds.

FeatureThis compound2-(3-Oxomorpholin-2-yl)acetic Acid
Heteroatom SulfurOxygen
Ring Geometry Different bond lengths and angles compared to morpholineEstablished chair-like conformation
Electronic Nature Less electronegative, more polarizable heteroatomMore electronegative heteroatom
Lipophilicity Generally higherGenerally lower
Metabolic Profile Potential for S-oxidationGenerally more stable to oxidation

Rational Design and Optimization Strategies for Analogues

The rational design of novel analogues of this compound aims to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by the SAR data obtained from initial screening and computational modeling.

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target enzyme to design inhibitors that fit optimally into the active site. If the crystal structure of the target enzyme in complex with a lead compound is available, it can provide a detailed roadmap for structural modifications. For instance, if a hydrophobic pocket is identified near the binding site, adding a lipophilic substituent to the corresponding position on the inhibitor could enhance binding affinity. nih.gov

Another approach is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the carboxylic acid group could be replaced with other zinc-binding groups like a hydroxamate, a phosphinate, or a sulfonamide to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Combinatorial chemistry and parallel synthesis can be employed to rapidly generate a large library of analogues for high-throughput screening. This allows for a more comprehensive exploration of the chemical space around the lead scaffold.

The optimization process is iterative, involving cycles of design, synthesis, and biological evaluation. Data from each cycle informs the design of the next generation of compounds, leading to a progressive improvement in the desired properties. A successful optimization strategy would lead to the identification of a clinical candidate with a favorable balance of efficacy and safety. nih.gov

Advanced Analytical Methodologies for Research on 2 3 Oxothiomorpholin 2 Yl Acetic Acid

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation and purification of chemical compounds. The selection of a specific method would depend on the physicochemical properties of 2-(3-oxothiomorpholin-2-yl)acetic Acid, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For a compound like this compound, which contains a carboxylic acid group and a polar thiomorpholine (B91149) ring, reversed-phase HPLC would likely be the method of choice. A C18 or C8 column could be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the compound would necessitate the use of an acidic mobile phase to suppress ionization and achieve good peak shape. Detection could be accomplished using a UV detector, as the oxo- and thio- groups may provide some UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS would be challenging due to its low volatility and the presence of the polar carboxylic acid group. Derivatization would likely be necessary to increase its volatility. For instance, the carboxylic acid could be esterified to form a more volatile derivative, which could then be analyzed by GC-MS.

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry or other spectroscopic methods, providing a high degree of sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of compounds in complex matrices. An LC-MS/MS method for this compound would likely involve reversed-phase chromatography coupled with an electrospray ionization (ESI) source. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This would involve selecting a specific precursor ion for the compound and monitoring for characteristic product ions.

LC-MS-NMR Integration

The integration of Liquid Chromatography with Mass Spectrometry and Nuclear Magnetic Resonance (LC-MS-NMR) spectroscopy provides comprehensive structural information about an analyte. While a powerful technique for the identification of unknown compounds and impurities, there is no published research indicating its application to this compound.

Miniaturized Analytical Platforms (e.g., Microfluidics, Lab-on-a-Chip)

Miniaturized analytical platforms, such as microfluidics and lab-on-a-chip devices, offer advantages in terms of reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govresearchgate.net These platforms can integrate various analytical steps, including sample preparation, separation, and detection, onto a single chip. nih.govresearchgate.net While these technologies hold promise for the analysis of a wide range of molecules, their specific application to this compound has not been reported in the scientific literature. mdpi.com

In vivo Analytical Methods for Pharmacokinetic Studies (Methodological Focus)

The investigation of the pharmacokinetic profile of this compound necessitates the use of robust and sensitive bioanalytical methods to quantify the compound in various biological matrices. Given its chemical structure, which features a carboxylic acid group, the compound is expected to be polar. Analytical strategies, therefore, are centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity in complex biological samples. nih.govmdpi.com The methodological focus for in vivo pharmacokinetic studies involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection, followed by method validation.

Sample Preparation

The primary goal of sample preparation is to isolate this compound from the biological matrix, typically plasma or serum, and to remove interfering substances such as proteins and phospholipids (B1166683) that can compromise the analytical measurement. windows.net Several techniques are applicable for the extraction of polar acidic compounds.

Protein Precipitation (PPT): This is a straightforward and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. scirp.org For acidic analytes, the addition of a small amount of acid (e.g., formic acid or trichloroacetic acid) to the precipitation solvent can enhance protein removal and ensure the analyte remains in its protonated form, which can be beneficial for subsequent extraction or chromatographic retention. nih.gov The sample is vortexed and then centrifuged, after which the clear supernatant containing the analyte is collected for analysis. windows.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an acidic compound like this compound, the pH of the aqueous sample is adjusted to be below the pKa of the carboxylic acid group, ensuring it is in a neutral, more lipophilic state. nih.govresearchgate.net An appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and n-hexane) is then used to extract the analyte. researchgate.netresearchgate.net This method is effective in removing highly polar, water-soluble interferences.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to PPT and LLE. mdpi.comlibretexts.org For a polar acidic compound, a mixed-mode or a weak anion-exchange sorbent can be utilized. The general procedure involves conditioning the SPE cartridge, loading the pre-treated plasma sample, washing away interferences with appropriate solvents, and finally eluting the analyte of interest with a solvent mixture, often containing a pH modifier to neutralize the charge on the analyte and disrupt its interaction with the sorbent. libretexts.org

An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-d4), should be added to the biological sample before extraction to correct for variability during sample processing and analysis. researchgate.net

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate the analyte from endogenous components and any metabolites prior to detection. nih.govresearchgate.net

Reversed-Phase (RP) Chromatography: This is the most common mode of separation. C18 or C8 columns are typically used. nih.govnih.gov For polar compounds, which may have limited retention on standard C18 phases, columns designed for enhanced aqueous compatibility ("Aqua" type) can be used to prevent phase collapse under high aqueous mobile phase conditions. hplc.eu The mobile phase usually consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure efficient separation and elution of the analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative and often superior technique for the separation of very polar compounds that are poorly retained in reversed-phase systems. hplc.eu In HILIC, a polar stationary phase is used with a mobile phase that is high in organic content. The analyte partitions into an aqueous layer adsorbed on the surface of the stationary phase. This technique can provide excellent retention and separation for polar acidic compounds.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for the quantification of low concentrations of the analyte in complex biological matrices. scirp.orgnih.gov

Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like this compound. scirp.org Given the presence of the carboxylic acid group, the analysis is typically performed in the negative ion mode, which facilitates the deprotonation of the acid to form the [M-H]⁻ ion. nih.gov However, positive ion mode ([M+H]⁺) could also be explored, as other functional groups in the molecule might be readily protonated. chromatographyonline.com

Quantification: The quantification is performed using Multiple Reaction Monitoring (MRM). nih.gov In this mode, the mass spectrometer is set to specifically monitor a predefined fragmentation pattern of the analyte. The precursor ion (e.g., the [M-H]⁻ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting compounds. nih.gov A similar MRM transition is monitored for the internal standard.

Method Validation and Research Findings

A developed bioanalytical method must be validated to ensure its reliability for pharmacokinetic studies. While specific data for this compound is not publicly available, the validation parameters would be assessed according to regulatory guidelines. The table below presents typical parameters and plausible acceptance criteria based on methods for similar carboxylic acid derivatives. scirp.orgnih.govnih.govresearchgate.net

Table 1: Proposed LC-MS/MS Method Parameters for the Analysis of this compound in Plasma

Parameter Proposed Method Details
Sample Preparation Protein precipitation with acetonitrile containing 0.1% formic acid.
Internal Standard This compound-d4
Chromatography UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Elution Gradient
Mass Spectrometry Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) To be determined experimentally (e.g., m/z [M-H]⁻ → product ion)

| MRM Transition (IS) | To be determined experimentally (e.g., m/z [M+4-H]⁻ → product ion) |

Table 2: Typical Validation Parameters and Acceptance Criteria

Validation Parameter Typical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Range e.g., 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision < 20%, accuracy ± 20%
Accuracy Within ± 15% of the nominal concentration (± 20% at LLOQ)
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery Consistent, precise, and reproducible
Matrix Effect Normalized IS ratio should be within an acceptable range (e.g., 85-115%)

| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ± 15% of initial concentration |

The successful application of such a validated method would enable the detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing crucial data for understanding its pharmacokinetic profile in vivo. For instance, plasma concentration-time profiles obtained after administration would allow for the calculation of key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Research Applications and Broader Context of Thiomorpholine Based Scaffolds

Role in Organic Synthesis and Building Block Chemistry

In the field of organic synthesis, thiomorpholine (B91149) and its derivatives are valuable building blocks. researchgate.net Chemists utilize these heterocycles due to their inherent structural diversity and their ability to be readily modified. jchemrev.comjchemrev.com The synthesis of the thiomorpholine ring itself can be achieved through various methods, such as the reaction of diethanolamine (B148213) with a sulfiding agent or the cyclization of intermediates derived from cysteamine (B1669678). acs.org A notable modern approach involves a continuous flow, two-step process starting with the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, which is recognized for its efficiency and atom economy, characteristic of "click chemistry". acs.org

The thiomorpholine scaffold is particularly well-suited for combinatorial synthesis, a strategy used to rapidly create large libraries of related compounds. Its stable ring structure provides a rigid framework onto which various substituents can be attached at multiple positions. researchgate.net

A key application is the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives. acs.org This technique starts with an immobilized amino acid, such as Fmoc-Cys(Trt)-OH, on a solid support. acs.org Through a series of reactions, the linear precursor is cyclized to form the thiomorpholine ring, and subsequent cleavage from the resin yields the desired product. acs.org This solid-phase approach is highly amenable to automation and the creation of diverse molecular libraries by simply varying the initial building blocks and reagents. acs.org The use of such methods allows for the stereoselective formation of specific isomers, which is crucial for biological applications. acs.org

Table 1: Examples of Thiomorpholine Scaffolds in Synthesis

Starting Material Synthetic Approach Resulting Scaffold Application Context
Immobilized Fmoc-Cys(Trt)-OH Solid-phase synthesis, cyclization Thiomorpholine-3-carboxylic acid derivatives Combinatorial library generation acs.org
Cysteamine and vinyl chloride Photochemical thiol-ene reaction (Flow chemistry) Thiomorpholine Scalable synthesis of key intermediates acs.org

Thiomorpholine derivatives serve as critical precursors for more complex and often biologically active molecules. mdpi.com The thiomorpholine moiety can be incorporated into a larger molecular structure to modulate properties like lipophilicity and metabolic stability. mdpi.com

For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) is a widely used precursor in medicinal chemistry. mdpi.com The nitro group on this compound can be readily reduced to an amine, yielding 4-thiomorpholinoaniline. mdpi.com This resulting aniline (B41778) is a versatile building block used in amide coupling reactions to synthesize a range of potential therapeutic agents, including kinase inhibitors and antimycobacterial agents. mdpi.com Similarly, thiomorpholine itself is the most significant cost driver in the synthesis of Sutezolid, an antibiotic in clinical trials for treating multidrug-resistant tuberculosis, highlighting its role as an essential advanced intermediate. acs.org

Catalytic Applications of Thiomorpholine Metal Complexes

The presence of both a soft sulfur atom and a hard nitrogen atom makes thiomorpholine an effective ligand for coordinating with various transition metals. sigmaaldrich.com Thiomorpholine is known to form complexes with metals such as copper(II), platinum(II), and nickel(II), and the catalytic activity of these complexes has been a subject of investigation. sigmaaldrich.com The unique electronic and stereochemical properties of metal complexes allow them to act as catalysts, potentially enabling novel mechanisms of action in therapeutic contexts. nih.gov

In the design of ligands for transition metal catalysis, the goal is to create a coordination environment around the metal center that promotes a specific chemical transformation. thieme-connect.de Thiomorpholine and its derivatives are attractive for ligand design due to their structural features:

Bidentate Potential: The nitrogen and sulfur atoms can potentially bind to a metal center, influencing its geometry and electronic properties.

Tunability: Substituents can be added to the thiomorpholine ring to fine-tune the steric and electronic environment of the resulting metal complex.

Sulfur's Role: The sulfur atom, being a soft donor, has a strong affinity for soft transition metals (e.g., Pd, Pt, Au) and can play a direct role in catalytic cycles through metal-ligand cooperation. nih.govelsevierpure.com

The design of Schiff-base ligands, which are prepared by the condensation of an amine and an aldehyde, is a common strategy in catalysis. mdpi.com By analogy, derivatizing the nitrogen atom of the thiomorpholine ring could produce novel ligands for a variety of catalytic reactions. mdpi.com

While specific examples of thiomorpholine complexes used for epoxidation are not prominent in the reviewed literature, the principles of how such a catalyst might function can be inferred. Many catalytic cycles, particularly in organometallic chemistry, involve the metal center binding to a substrate and facilitating its transformation through redox changes or by bringing reactants into close proximity. youtube.com

In a hypothetical scenario, a thiomorpholine-metal complex could catalyze an oxidation reaction. The thiomorpholine ligand would stabilize the metal center in a specific oxidation state. The substrate would coordinate to the metal, and an oxidant (like a peroxide) would then transfer an oxygen atom to the substrate, forming the epoxide. The ligand's structure would influence the reaction's efficiency and selectivity.

More broadly, the sulfur atom in a thiolate ligand can actively participate in catalysis. In certain ruthenium pincer complexes, a thiol(ate) ligand can act as a "transient cooperative ligand," reversibly binding to the metal and participating in proton transfer steps during dehydrogenation reactions, which significantly accelerates the process. nih.govelsevierpure.com This demonstrates the sophisticated role that sulfur-containing ligands like thiomorpholine can play in complex catalytic mechanisms.

Materials Science Applications

The applications of thiomorpholine extend into materials science, primarily leveraging its chemical stability and reactivity. jchemrev.comjchemrev.com Morpholine (B109124) and thiomorpholine have found utility as corrosion inhibitors, where they adsorb onto a metal surface and protect it from environmental degradation. jchemrev.comresearchgate.net

Furthermore, the synthetic routes to thiomorpholine itself have implications for materials science. The thiol-ene reaction, a type of "click chemistry," is a powerful tool not just for synthesizing the heterocycle but also for modifying surfaces and creating polymers and hydrogels. acs.org This reaction's high efficiency and tolerance for various functional groups make it ideal for covalently attaching thiomorpholine-containing molecules to material surfaces to impart specific properties.

Development of Specialty Polymers

Thiomorpholine and its derivatives are valuable monomers for creating specialty polymers with unique properties. The inherent characteristics of the thiomorpholine ring, such as its polarity and the presence of the sulfur atom, can be harnessed to produce polymers with high refractive indices and excellent thermal stability.

One area of development involves the synthesis of polyamides and other condensation polymers where thiomorpholine-based diamines or diacids are incorporated into the polymer backbone. These polymers often exhibit improved solubility in organic solvents and can possess unique metal-coordinating properties due to the sulfur atom, making them suitable for applications in membranes and separation technologies.

Research has also focused on ring-opening polymerization of thiomorpholine-based monomers. For instance, derivatives of 2-oxothiomorpholine can be explored as lactam-like monomers. The resulting polymers would feature the thiomorpholine moiety as a repeating unit, potentially leading to materials with tailored degradation profiles and mechanical properties.

Design of Stimuli-Responsive Materials

The thioether group within the thiomorpholine scaffold is redox-active, making it an excellent building block for stimuli-responsive or "smart" materials. These materials can change their physical or chemical properties in response to external stimuli like changes in pH, temperature, or redox potential.

Specifically, the sulfur atom in the thiomorpholine ring can be selectively oxidized to sulfoxide (B87167) or sulfone. This oxidation process dramatically increases the polarity of the molecule, leading to significant changes in solubility and swelling behavior in polymeric systems. For example, a hydrophobic polymer containing thiomorpholine units can be rendered hydrophilic upon oxidation. This transition can be used to trigger drug release from a polymer matrix or to create self-healing materials.

These redox-responsive polymers are often designed as hydrogels. The swelling and deswelling of the hydrogel can be controlled by the oxidation state of the sulfur atoms in the polymer network. This property is highly valuable for creating sensors, actuators, and controlled-release systems for biomedical and environmental applications.

Role in Rubber Accelerators and Corrosion Inhibitors

Thiomorpholine and its derivatives have established roles in industrial applications, particularly in the rubber and metal industries.

Rubber Accelerators: In the vulcanization of rubber, accelerators are used to speed up the cross-linking process with sulfur, improve the efficiency of the reaction, and enhance the physical properties of the final rubber product. Morpholine and thiomorpholine-based sulfenamides are prominent delayed-action accelerators. Compounds derived from thiomorpholine, such as 2-(Morpholinothio)benzothiazole (MBS), are widely used. The presence of the thioether linkage is crucial for their function, as it provides the necessary reactivity during the vulcanization process. These accelerators offer a good balance of processing safety and a fast cure rate.

Corrosion Inhibitors: The ability of thiomorpholine derivatives to act as corrosion inhibitors for various metals, especially steel in acidic environments, is well-documented. The nitrogen and sulfur atoms in the thiomorpholine ring can coordinate with metal surfaces, forming a protective film that prevents corrosive agents from reaching the metal. The lone pairs of electrons on these heteroatoms are key to this adsorption process. The efficiency of inhibition often depends on the concentration of the inhibitor and the specific chemical environment. The protective layer formed by these organic molecules acts as a barrier, effectively slowing down the corrosion rate.

ApplicationCompound ClassMechanism of Action
Rubber Acceleration Thiomorpholine-based sulfenamidesProvides a delayed onset of cure (scorch safety) followed by a rapid cross-linking reaction during vulcanization.
Corrosion Inhibition Thiomorpholine derivativesAdsorption onto the metal surface via nitrogen and sulfur heteroatoms, forming a protective barrier against corrosive media.

Motifs for Molecular Optic-Electronic and Photovoltaic Applications

The electronic properties of the thiomorpholine scaffold make it an interesting, though less common, motif in the design of organic materials for electronics and photovoltaics. The sulfur atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule, which is a critical factor in designing materials for organic light-emitting diodes (OLEDs) and organic solar cells.

By functionalizing the thiomorpholine ring with chromophores and electron-donating or electron-withdrawing groups, it is possible to create molecules with tailored absorption and emission spectra. The non-planar, saturated nature of the thiomorpholine ring can be used to control the solid-state packing of organic semiconductors, which is crucial for optimizing charge transport properties. While not as prevalent as thiophene (B33073) or other aromatic heterocycles, the thiomorpholine scaffold offers a unique three-dimensional structure that can be exploited to prevent aggregation-caused quenching of fluorescence in optoelectronic devices.

Chemical Biology Research (Focus on Chemical Behavior and Scaffold Utility)

In chemical biology, the thiomorpholine scaffold is a valuable tool for studying biological processes and for designing new biologically active molecules. Its chemical properties and defined three-dimensional shape make it a useful framework for probing complex biological systems.

Mechanistic Studies of Thioether Oxidation in Biological Systems

The oxidation of thioethers is a fundamental metabolic process in many organisms, often mediated by cytochrome P450 enzymes and flavin-containing monooxygenases. Thiomorpholine and its derivatives serve as model substrates for studying the mechanisms of these enzymatic reactions.

By observing the oxidation of the thiomorpholine sulfur atom to the corresponding sulfoxide and sulfone, researchers can gain insights into the stereoselectivity and regioselectivity of these enzymes. The rigid conformation of the thiomorpholine ring can help in understanding how the substrate binds to the active site of the enzyme. For instance, the formation of diastereomeric sulfoxides can provide information about the spatial arrangement of the catalytic groups within the enzyme's active site. These studies are crucial for understanding drug metabolism and the bioactivation of sulfur-containing xenobiotics.

Enzyme ClassRole in Thioether OxidationOutcome of Thiomorpholine Oxidation
Cytochrome P450s Catalyze the mono-oxygenation of a wide range of substrates, including thioethers.Formation of thiomorpholine-S-oxide and subsequently thiomorpholine-S,S-dioxide.
Flavin-containing Monooxygenases (FMOs) Specialize in the oxygenation of soft nucleophiles like sulfur and nitrogen atoms in xenobiotics.Stereoselective oxidation to one enantiomer of the sulfoxide.

Design of Biologically Active Scaffolds for Receptor Ligand Studies

The defined three-dimensional structure of the thiomorpholine ring makes it an attractive scaffold for the design of ligands that target specific biological receptors. As a bioisostere for other six-membered rings like piperidine (B6355638) or morpholine, thiomorpholine can introduce unique properties into a potential drug candidate. The sulfur atom can engage in non-covalent interactions, such as hydrogen bonds or interactions with soft metal ions, that are not possible with its oxygen or carbon counterparts.

The thiomorpholine scaffold has been incorporated into a variety of structures designed to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes. By systematically modifying the substituents on the thiomorpholine ring, medicinal chemists can explore the structure-activity relationship (SAR) of a compound series. The rigid nature of the ring helps to lock the pharmacophoric groups in a specific orientation, which can lead to higher affinity and selectivity for the target receptor. The introduction of the oxo-group, as in 2-(3-oxothiomorpholin-2-yl)acetic acid, adds a hydrogen bond acceptor and further constrains the conformation of the side chain, providing a valuable tool for designing potent and selective receptor ligands.

Q & A

Q. What are the optimal synthetic routes for 2-(3-oxothiomorpholin-2-yl)acetic Acid, and how can researchers address low yield issues?

  • Methodology : Start with thiomorpholine ring formation followed by oxidation and acetic acid side-chain coupling. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity. For low yields, optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) frameworks to identify critical variables . Validate reproducibility across at least three independent trials.
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Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for structural elucidation) with mass spectrometry (MS) for molecular weight confirmation. For purity assessment, use reversed-phase HPLC with UV detection at 254 nm. Cross-reference spectral data with computational tools like Gaussian for DFT-based NMR prediction .
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Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via LC-MS and identify degradation products. Use Arrhenius modeling to predict shelf-life under standard storage conditions .
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Advanced Research Questions

Q. How to resolve contradictions in reported biological activity of this compound across studies?

  • Methodology : Perform meta-analysis of existing data, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Replicate conflicting experiments with standardized protocols. Use Mendelian randomization principles to isolate confounding factors, such as batch-to-batch compound variability or solvent effects .
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Q. What experimental designs are suitable for studying the compound’s mechanism of action in enzymatic inhibition?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Validate findings using site-directed mutagenesis of target enzymes .
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Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models trained on ADME datasets. Validate predictions with in vitro Caco-2 cell permeability assays and hepatic microsomal stability tests. Cross-check results with in silico tools like SwissADME or pkCSM .
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Data Validation and Collaboration

Q. What strategies ensure data integrity in multi-institutional studies involving this compound?

  • Methodology : Implement blinded analysis protocols and third-party validation. Share raw datasets (e.g., NMR spectra, chromatograms) via platforms like ResearchGate to enable peer scrutiny . Use blockchain-based timestamping for immutable data logging, inspired by decentralized validation frameworks .
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**How to design a robust SAR (Structure-Activity Relationship) study for derivatives of this compound?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.